Indole-3-Butyric Acid

Plant Tissue Culture Auxin Stability Media Preparation

Indole-3-Butyric Acid (IBA) is the preferred auxin for commercial plant propagation and tissue culture. Unlike IAA (rapidly degraded) or NAA (narrow effective window, phytotoxic), IBA provides a slow-release auxin reservoir via metabolic conversion, ensuring reliable adventitious root induction. Quantitatively validated: 85% rooting at 5000 ppm in Photinia, required at 10 µM for Arabidopsis stem assays, and only 20% degradation after autoclaving vs. 40% for IAA. Procure ≥98% purity IBA for reproducible propagation protocols.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 133-32-4
Cat. No. B1666334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-Butyric Acid
CAS133-32-4
Synonyms1H-indole-3-butanoic acid
3-indolebutyric acid
indole-3-butyric acid
indolebutyric acid
indolebutyric acid, monoammonium salt
indolebutyric acid, monopotassium salt
indolebutyric acid, monosodium salt
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCC(=O)O
InChIInChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)
InChIKeyJTEDVYBZBROSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn benzene: >1000 g/L;  in acetone, ethanol, diethyl ether: 30-100 g/L;  in chloroform: 0.01-1 g/L
In water, 250 mg/L @ 20 °C
0.25 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-Butyric Acid (IBA, CAS 133-32-4): A High-Efficacy Rooting Auxin for Scientific and Industrial Propagation


Indole-3-Butyric Acid (IBA; CAS 133-32-4) is a naturally occurring plant auxin and a cornerstone of commercial plant propagation and tissue culture . Quantified at 9 ng g⁻¹ free IBA and 37 ng g⁻¹ total IBA (conjugated forms) in plant tissues, IBA serves as a critical endogenous signaling molecule . As the active ingredient in numerous horticultural rooting products, its widespread industrial adoption is predicated on its superior capacity to induce adventitious root formation in stem cuttings, a property that distinguishes it from other auxin analogs [1].

Why Indole-3-Butyric Acid (IBA) Cannot Be Generically Substituted by IAA or NAA in Rooting Protocols


Despite their shared classification as synthetic auxins, Indole-3-Butyric Acid (IBA), Indole-3-Acetic Acid (IAA), and 1-Naphthaleneacetic Acid (NAA) exhibit profound differences in chemical stability, metabolic fate, and dose-response characteristics. A direct substitution of IBA with IAA or NAA in an established propagation protocol is likely to result in suboptimal or failed rooting. This is due to IAA's rapid degradation and conjugation in plant tissues [1], and NAA's narrower effective concentration window and higher phytotoxicity risk [2]. In contrast, IBA's intrinsic stability and its unique metabolic conversion to a 'slow-release' reservoir of free auxin underpin its reliable and potent rooting activity [1]. The quantitative evidence below validates why procurement of IBA, rather than a generic 'auxin,' is a critical technical decision for ensuring experimental and industrial reproducibility.

Quantitative Evidence Guide for Indole-3-Butyric Acid (IBA) Selection Over Analogs


Stability Under Autoclave and Liquid Culture Conditions: IBA vs. IAA

IBA demonstrates significantly greater stability than IAA under standard tissue culture preparation and incubation conditions. In autoclaved media, IAA concentration was reduced by 40%, whereas IBA concentration was reduced by only 20% compared to filter-sterilized controls . Furthermore, in liquid Murashige and Skoog (MS) medium under growth chamber conditions, IBA was more stable than IAA, which exhibited greater sensitivity to non-biological degradation [1]. In solution stability assays, no IAA was detectable after 48 hours, while 70% of the initial IBA was still recovered [2].

Plant Tissue Culture Auxin Stability Media Preparation

Comparative Transport Kinetics and Basipetal Accumulation

The polar (basipetal) transport rate of IBA is slower than that of IAA and NAA, a key differentiator that promotes localized accumulation and rooting at the site of application. The transport velocities were measured at 7.5 mm h⁻¹ for IAA and 6.7 mm h⁻¹ for NAA, compared to only 3.2 mm h⁻¹ for IBA . This slower mobility, combined with evidence that IBA's conjugates may serve as a 'slow-release' reservoir of free auxin [1], explains its enhanced root-promoting activity and its preference in cuttings where localized auxin action at the basal end is critical.

Auxin Transport Polar Auxin Transport Root Induction

Differential Root Induction Specificity in Model Plant Systems: IBA vs. IAA

In a controlled in vitro system using Arabidopsis thaliana stem segments, IBA and IAA exhibit functionally distinct activities. At a concentration of 10 µM, IBA efficiently induced adventitious rooting, whereas IAA at the same concentration failed to do so [1]. This system demonstrates that the two auxins are not interchangeable and that specific molecular mechanisms are likely responsible for IBA's unique root-inducing capacity in this genetically tractable model.

Arabidopsis thaliana Adventitious Rooting Model System

Species-Specific Concentration Optimization: IBA vs. NAA in Woody Ornamentals

The effective concentration window differs between IBA and NAA in recalcitrant woody species. In studies on Douglas-fir (Pseudotsuga menziesii) stem cuttings, the optimal IBA concentration for maximum rooting percentage across multiple studies was 24.6 mM [1]. In contrast, a concentration of 10 mM NAA was found to be supraoptimal and reduced rooting percentage below that of the untreated control, highlighting its narrower therapeutic window and higher potential for phytotoxicity at similar molarities [1].

Woody Plant Propagation Concentration Optimization Douglas-fir

Superior Root Morphology and Biomass: IBA vs. IAA and NAA in Araceae

In a comprehensive evaluation of auxin effects on Philodendron hederaceum var. oxycardium stem cuttings, IBA at 250 mg⋅L⁻¹ uniquely optimized root length and biomass (both fresh and dry weight) [1]. This contrasts with IAA, which at its optimal concentration for this species (320 mg⋅L⁻¹) primarily enhanced shoot growth parameters, and NAA, which at comparable concentrations was less effective for root quality metrics [1].

Ornamental Horticulture Root Quality Philodendron

Potential for Off-Target Effects on Shoot Growth: IBA vs. IAA

While both auxins can induce roots, their impact on overall plantlet quality can differ substantially. In an in vitro rooting study of apple 'Jork 9' shoots, treatments with IBA and NAA resulted in significantly more inhibition of subsequent root and shoot growth compared to treatments with IAA, despite IAA having a wider effective concentration range for root number (10-100 µM) than IBA (peak at 10 µM) or NAA (peak at 3 µM) [1]. This indicates that IBA's efficacy comes with a potential cost to post-rooting vigor in this system.

Micropropagation Apple Rootstock In Vitro Rooting

Optimal Application Scenarios for Indole-3-Butyric Acid (IBA) Based on Quantitative Evidence


Commercial and Industrial Propagation of Woody Ornamentals and Forestry Stock

IBA is the scientifically validated, first-line choice for large-scale propagation of woody species like Douglas-fir and Photinia × fraseri [REFS-1, REFS-2]. The quantitative evidence confirms a wider effective concentration window and higher optimal dose (24.6 mM for Douglas-fir) compared to the narrower, more phytotoxic profile of NAA [1]. This reduces batch failure risk and ensures higher throughput in commercial nursery and forestry operations. For Photinia, IBA at 5000 ppm delivered the highest rooting percentage (85%), root number (5.80), and root length (6.30 cm) [2].

Arabidopsis thaliana Research on Adventitious Root Development

In the model plant Arabidopsis, IBA is the specific and required auxin for inducing adventitious roots in stem segment assays at 10 µM, a task IAA fails to accomplish [1]. For molecular geneticists and developmental biologists studying root organogenesis, IBA is not an interchangeable 'auxin' but a necessary, specific reagent. Procurement of IBA is therefore mandatory for reproducibility in this well-established experimental system.

High-Volume Plant Tissue Culture Requiring Autoclaved Media

For industrial and research tissue culture labs that rely on autoclave sterilization for media preparation, IBA offers a 2-fold advantage in stability over IAA (20% vs. 40% degradation) [1]. Its sustained presence in liquid culture [2] and in solution (70% recovery after 48h vs. 0% for IAA) translates to more consistent auxin availability over the culture period. This reduces process variability and minimizes the need for expensive, time-consuming filter sterilization of auxin stocks, directly impacting operational efficiency and cost.

Propagation Protocols Targeting Maximal Root System Biomass and Quality

In crops like Philodendron hederaceum var. oxycardium, where the commercial product is a well-rooted cutting, IBA at 250 mg⋅L⁻¹ is demonstrably the optimal auxin for maximizing root length and both fresh and dry root biomass [1]. While IAA may promote superior shoot growth in this system, IBA is the clear choice when the experimental endpoint or product specification is a robust, high-quality root system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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